molecular formula C10H17ClN2 B1367742 (2,6-Diethylphenyl)hydrazine hydrochloride CAS No. 132370-95-7

(2,6-Diethylphenyl)hydrazine hydrochloride

Cat. No.: B1367742
CAS No.: 132370-95-7
M. Wt: 200.71 g/mol
InChI Key: UVLLWONKDNEWDL-UHFFFAOYSA-N
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Description

(2,6-Diethylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is a derivative of hydrazine and is commonly used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized in the synthesis of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Diethylphenyl)hydrazine hydrochloride typically involves the reaction of 2,6-diethylphenylhydrazine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2,6-diethylphenylhydrazine.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix 2,6-diethylphenylhydrazine and hydrochloric acid.

    Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(2,6-Diethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or azo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution Conditions: Reactions are typically carried out in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include nitroso compounds, azo compounds, amines, and substituted derivatives.

Scientific Research Applications

(2,6-Diethylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the manufacture of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Diethylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The compound can form hydrazones with carbonyl compounds, which can then undergo further chemical transformations. The pathways involved include:

    Nucleophilic Addition: The hydrazine group acts as a nucleophile, attacking electrophilic carbonyl groups.

    Deprotonation and Protonation: The reaction involves deprotonation of the nitrogen atom and subsequent protonation of the carbon atom.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine Hydrochloride: Similar in structure but lacks the diethyl groups.

    2,4-Diethylphenylhydrazine Hydrochloride: Similar but with different substitution pattern on the phenyl ring.

    Hydrazine Hydrochloride: The simplest hydrazine derivative without any phenyl substitution.

Uniqueness

(2,6-Diethylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydrazine derivatives. The presence of the diethyl groups influences its steric and electronic characteristics, making it suitable for specific applications in synthesis and research.

Biological Activity

(2,6-Diethylphenyl)hydrazine hydrochloride is a compound that has garnered interest in various biological research areas due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C12H18ClN3
  • Molecular Weight : 241.75 g/mol
  • CAS Number : 2538-61-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in the modulation of enzyme activities and receptor interactions. The compound is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical biological pathways, potentially leading to anticancer effects by preventing cell proliferation.
  • Receptor Interaction : The compound may bind to various receptors, influencing signaling pathways involved in inflammation and immune responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have indicated that hydrazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting cytokine production and immune cell activity.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionModulation of specific enzymatic pathways

Case Studies

  • Anticancer Activity
    • A study evaluated the effects of this compound on various cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis at certain concentrations. This suggests potential as an anticancer agent.
  • Inflammatory Response Modulation
    • In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. It was found to reduce the production of pro-inflammatory cytokines by immune cells, indicating a possible therapeutic role in inflammatory diseases.

Research Findings

Recent investigations into the biological activity of this compound have revealed promising results:

  • In Vitro Studies : Laboratory tests demonstrated that the compound could effectively inhibit the growth of various cancer cell lines and reduce inflammation markers.
  • Mechanistic Insights : Further studies have elucidated the mechanisms through which the compound exerts its effects, including its interaction with specific proteins involved in cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2,6-Diethylphenyl)hydrazine hydrochloride?

The compound is typically synthesized via diazotization of a substituted aniline derivative (e.g., 2,6-diethylaniline) using sodium nitrite in hydrochloric acid, followed by reduction with agents like sodium sulfite or stannous chloride. The intermediate hydrazine is precipitated as the hydrochloride salt through acidification. This method is analogous to phenylhydrazine hydrochloride synthesis, where aniline derivatives are diazotized, reduced, and neutralized . Key steps include controlling reaction temperature (<5°C during diazotization) and stoichiometric optimization of reducing agents to minimize byproducts.

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) and a C18 column. Mobile phases often include acetonitrile/0.1% trifluoroacetic acid (TFA) in water for optimal resolution .
  • NMR : 1H^1H and 13C^{13}C NMR in deuterated DMSO or D2_2O can confirm substitution patterns and hydrazine protonation.
  • FTIR : Peaks near 3200–3400 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C=N vibrations) are diagnostic .
  • Titrimetric Assay : Iodometric titration quantifies free hydrazine content, where excess iodine reacts with the compound, and unreacted iodine is back-titrated with sodium thiosulfate .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at 2–8°C. The compound is hygroscopic; desiccants like silica gel should be included. Avoid prolonged exposure to oxygen, as hydrazine derivatives can oxidize to form diazenes or other degradation products .

Q. What are its primary applications in foundational organic synthesis?

It is widely used to synthesize hydrazones via condensation with carbonyl compounds (aldehydes/ketones). Hydrazones serve as intermediates for heterocycles like pyrazoles and indoles. For example, in Fischer indole synthesis, it reacts with cyclic ketones to form substituted indoles under acidic conditions .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?

  • Step 1 : Perform solubility tests in a standardized solvent panel (e.g., water, ethanol, DMSO, ethyl acetate) at 25°C.
  • Step 2 : Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits.
  • Step 3 : Cross-validate with computational methods (e.g., COSMO-RS simulations) to predict solvent interactions. Discrepancies often arise from impurities or hydration states; recrystallization from ethanol/water (1:1) can yield a pure phase for re-testing .

Q. What strategies optimize reaction yields in heterocyclic syntheses using this compound?

  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate hydrazone formation.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity in cyclization steps.
  • Temperature Gradients : For indole formation, start at 0°C during condensation, then heat to 80°C for cyclization.
  • Byproduct Mitigation : Add scavengers (molecular sieves) to remove water in Fischer indole reactions .

Q. How does pH affect the stability of this compound in aqueous solutions?

The compound is stable in acidic conditions (pH 2–4) but degrades rapidly above pH 7 due to deprotonation and subsequent oxidation. Conduct accelerated stability studies by incubating buffered solutions (pH 3–9) at 40°C for 72 hours. Monitor degradation via HPLC; degradation products include diazenes and chlorinated aromatic byproducts .

Q. What advanced spectroscopic methods resolve ambiguities in its tautomeric forms?

  • X-ray Crystallography : Determines solid-state structure, confirming the hydrazinium chloride configuration.
  • 15N^{15}N-NMR : Differentiates between protonated (δ ~−250 ppm) and free hydrazine species.
  • Raman Spectroscopy : Identifies N-H bending modes (∼1600 cm1^{-1}) and C-Cl stretches (∼700 cm1^{-1}) .

Q. Data Contradiction Analysis

  • Example Issue : Discrepancies in reported melting points (e.g., 225°C vs. 230°C).
    • Resolution : Verify purity via elemental analysis (C, H, N, Cl) and DSC. Impurities like residual solvents or isomers (e.g., 2,4-diethyl analogs) lower observed melting points. Recrystallize from ethanol/ether (3:1) and repeat DSC at 5°C/min heating rate .

Properties

IUPAC Name

(2,6-diethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLLWONKDNEWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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